![molecular formula C12H13ClN2O3 B1359882 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole CAS No. 1119449-59-0](/img/structure/B1359882.png)

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

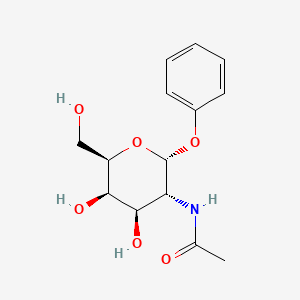

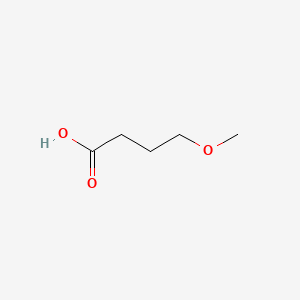

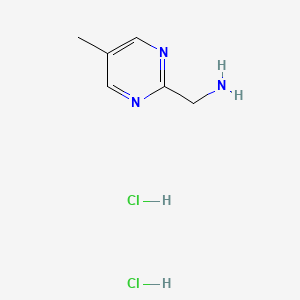

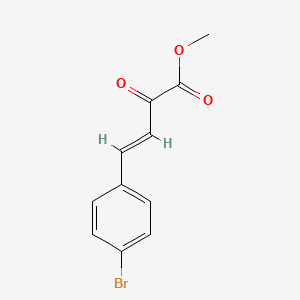

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole is a chemical compound with the following properties:

- Empirical Formula : C12H13ClN2O3

- Molecular Weight : 268.70 g/mol

- SMILES String : ClCC1=NC(C2=CC=C(C(OC)OC)C=C2)=NO1

This compound belongs to the class of oxadiazoles , which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom.

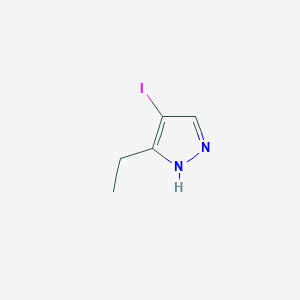

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole consists of a central 1,2,4-oxadiazole ring with a chloromethyl group and a phenyl ring attached. The dimethoxymethyl group further enhances its complexity. The spatial arrangement of atoms significantly influences its reactivity and biological properties.

Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, potential transformations include nucleophilic substitutions at the chloromethyl position, ring-opening reactions, and oxidative processes. Researchers should explore its reactivity with various nucleophiles and electrophiles.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Solubility : Insoluble in water; solubility may vary in organic solvents.

- Melting Point : Not specified

- Boiling Point : Not specified

- Stability : Handle with care due to its chloromethyl moiety.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Decyanation Pathways: Sağırlı and Dürüst (2018) explored the reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles, leading to trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes. This study highlights a unique decyanation process allowing the transformation of trisubstituted acetonitriles into alkanes (Sağırlı & Dürüst, 2018).

Ring Fission and C-C Bond Cleavage: Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This study revealed a ring fission of the oxadiazole system and formation of N′-benzoyl-N-[(3,4-dichlorophenyl)ethyl]-N-methylguanidine and related compounds (Jäger et al., 2002).

Medicinal Chemistry and Biological Applications

Antibacterial Activity: Rai et al. (2010) synthesized novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, showing significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).

Apoptosis Induction and Anticancer Potential: Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer. This compound showed activity against certain cancer cell lines and led to the arrest of cells in the G(1) phase, followed by induction of apoptosis (Zhang et al., 2005).

Material Science

- Photo-luminescent Properties: Han et al. (2010) studied the synthesis, mesomorphic behavior, and photoluminescent properties of new mesogens containing 1,3,4-oxadiazole derivatives. These compounds displayed cholesteric and nematic mesophases and exhibited strong blue fluorescence emission with good photoluminescence quantum yields (Han et al., 2010).

Safety And Hazards

- Combustibility : Classified as a combustible solid (Storage Class Code 11).

- Flash Point : Not applicable.

- Safety Precautions : Researchers should follow standard laboratory safety protocols when handling this compound.

Zukünftige Richtungen

- Synthetic Optimization : Investigate efficient synthetic routes to access this compound.

- Biological Evaluation : Explore its potential as a drug candidate or probe for biological studies.

- Structure-Activity Relationship (SAR) : Systematically modify its structure to understand the impact on biological activity.

Please note that the information provided here is based on available data and literature. Researchers should verify and expand upon these findings through experimental studies. For more detailed analysis, consult relevant scientific papers and databases12.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c1-16-12(17-2)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMLYYJWWHILRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C2=NOC(=N2)CCl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.